molecular formula C12H11NO3 B15096913 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid CAS No. 91569-56-1

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B15096913
CAS No.: 91569-56-1
M. Wt: 217.22 g/mol
InChI Key: GXPKKFHAXHDUPI-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isoxazolecarboxylicacid, 5-methyl-3-(2-methylphenyl)
  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Uniqueness

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

CAS No.

91569-56-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

GXPKKFHAXHDUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NO2)C)C(=O)O

Origin of Product

United States

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